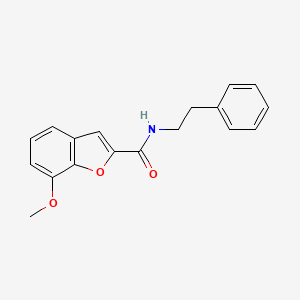
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that acts as a potent hallucinogen. It belongs to the NBOMe class of drugs, which are known for their psychedelic effects and have become increasingly popular in recent years. 25B-NBOMe is a relatively new compound and has not been extensively studied, but there is growing interest in its potential applications in scientific research.
作用机制
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of these neurotransmitter systems, leading to altered perception and cognition.
Biochemical and Physiological Effects:
The effects of this compound on the body are similar to those of other hallucinogens, such as LSD and psilocybin. It can cause changes in perception, mood, and thought, as well as physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. The subjective effects of this compound can vary widely depending on the dose and individual factors, but they generally last for several hours.
实验室实验的优点和局限性
One advantage of using 7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide in scientific research is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and behavioral processes. However, there are also limitations to its use, including the potential for adverse effects and the need for specialized equipment and expertise to synthesize and administer the compound.
未来方向
There are several potential future directions for research on 7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide and related compounds. One area of interest is the development of new treatments for psychiatric disorders based on the effects of hallucinogens on the brain. Another direction is the exploration of the neurobiological mechanisms underlying the subjective effects of this compound and other psychedelics. Additionally, there is a need for further investigation into the safety and potential risks associated with the use of these compounds in scientific research.
合成方法
The synthesis of 7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with 2-(bromomethyl)-1,3-benzodioxole, followed by the addition of 2-phenylethylamine and the formation of the carboxamide group. The final product is obtained through purification and crystallization processes. The synthesis of this compound is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
科学研究应用
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide has shown potential as a research tool in the study of the brain and behavior. It has been used to investigate the role of serotonin receptors in the brain, particularly the 5-HT2A receptor, which is thought to play a key role in the hallucinogenic effects of psychedelics. Studies have also explored the effects of this compound on other neurotransmitter systems, such as dopamine and norepinephrine, and its potential as a treatment for certain psychiatric disorders.
属性
IUPAC Name |
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-9-5-8-14-12-16(22-17(14)15)18(20)19-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQJEZMBBZSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(biphenyl-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5406674.png)
![4-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-1-ethyl-2(1H)-pyridinone](/img/structure/B5406689.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5406697.png)
![2-[2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5406704.png)
![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5406719.png)
![2-cyclohexyl-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5406720.png)
![8-[(5-fluoro-3-pyridinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5406724.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(2-methoxyphenyl)pyridazin-3-amine](/img/structure/B5406741.png)
![2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5406747.png)


![2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5406768.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylhexanamide](/img/structure/B5406773.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5406787.png)
